molecular formula C9H6BrClO2 B7907164 3-Bromo-1-(4-chlorophenyl)propane-1,2-dione

3-Bromo-1-(4-chlorophenyl)propane-1,2-dione

Cat. No.: B7907164
M. Wt: 261.50 g/mol
InChI Key: BZZZQWXECDPSGB-UHFFFAOYSA-N
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Description

3-Bromo-1-(4-chlorophenyl)propane-1,2-dione is an organic compound with the molecular formula C9H8BrClO2 It is characterized by the presence of a bromine atom, a chlorine atom, and a dione functional group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(4-chlorophenyl)propane-1,2-dione typically involves the bromination of 1-(4-chlorophenyl)propane-1,2-dione. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(4-chlorophenyl)propane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dione group to diols or other reduced forms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce diols.

Scientific Research Applications

3-Bromo-1-(4-chlorophenyl)propane-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Bromo-1-(4-chlorophenyl)propane-1,2-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can participate in halogen bonding, while the dione group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)-3-(4-chlorophenyl)propane-1,3-dione
  • 2-Bromo-1-(4-chlorophenyl)-3-(4-fluorophenyl)propane-1,3-dione
  • 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione

Uniqueness

3-Bromo-1-(4-chlorophenyl)propane-1,2-dione is unique due to its specific combination of bromine, chlorine, and dione functional groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of both bromine and chlorine atoms allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3-bromo-1-(4-chlorophenyl)propane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO2/c10-5-8(12)9(13)6-1-3-7(11)4-2-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZZQWXECDPSGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)CBr)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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